N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE
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Overview
Description
N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a methoxyphenyl group, and a pyrazolopyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reaction under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzyl or phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity, or it may interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE
- N-(2-CHLOROBENZYL)-N-[1-(4-HYDROXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE
- N-(2-CHLOROBENZYL)-N-[1-(4-METHYLTHIOPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-26-15-8-6-14(7-9-15)25-19-16(11-24-25)18(22-12-23-19)21-10-13-4-2-3-5-17(13)20/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGWWWUFXTWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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